molecular formula C19H24N6O B10931611 6-cyclopropyl-1-propyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-propyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931611
M. Wt: 352.4 g/mol
InChI Key: DCMBANWFLGRGOY-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a pyrazole moiety, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and pyrazole groups. Common reagents used in these reactions include cyclopropyl bromide, pyrazole, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme functions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals, contributing to advancements in crop protection and drug discovery.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-CYCLOPROPYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the cyclopropyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

6-cyclopropyl-1-propyl-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H24N6O/c1-3-8-25-18-16(11-21-25)15(10-17(23-18)14-5-6-14)19(26)22-13(2)12-24-9-4-7-20-24/h4,7,9-11,13-14H,3,5-6,8,12H2,1-2H3,(H,22,26)

InChI Key

DCMBANWFLGRGOY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C=CC=N4

Origin of Product

United States

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